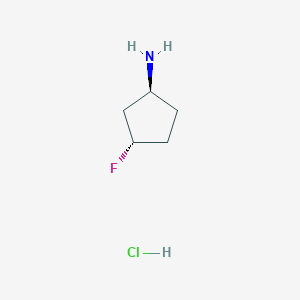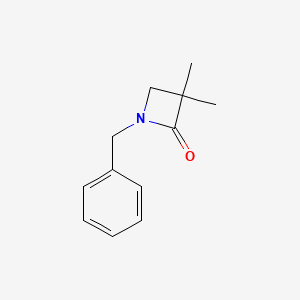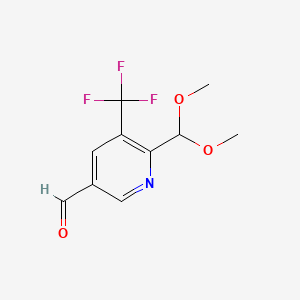
6-(Dimethoxymethyl)-5-(trifluoromethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde is a chemical compound that features a pyridine ring substituted with a dimethoxymethyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and other bioactive compounds.
Industry: Used in the production of materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde involves its interaction with various molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the aldehyde group can participate in various chemical reactions, facilitating its incorporation into larger molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)-3-pyridinecarboxaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain chemical reactions.
5-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Similar structure but different positioning of the trifluoromethyl group, affecting its reactivity
Uniqueness
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde is unique due to the presence of both the dimethoxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
6-(dimethoxymethyl)-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(17-2)8-7(10(11,12)13)3-6(5-15)4-14-8/h3-5,9H,1-2H3 |
Clé InChI |
YAOWZFSEPHENHX-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(C=C(C=N1)C=O)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


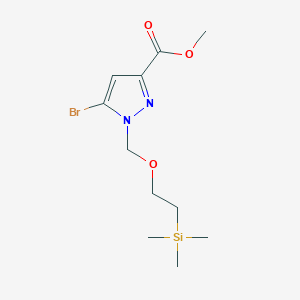
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
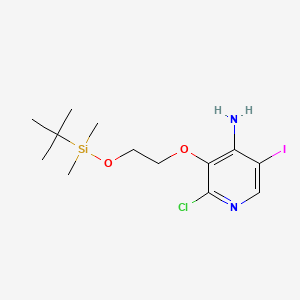
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
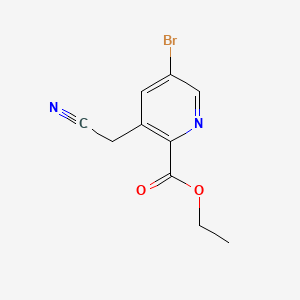
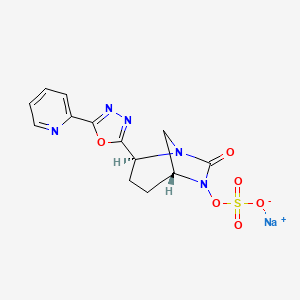
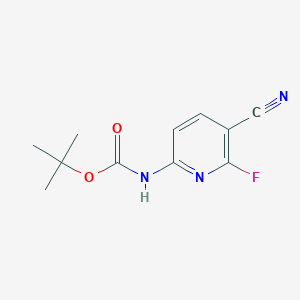
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
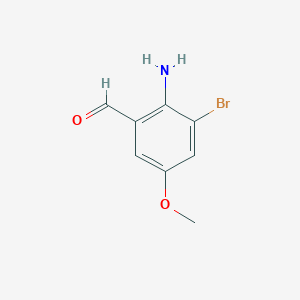
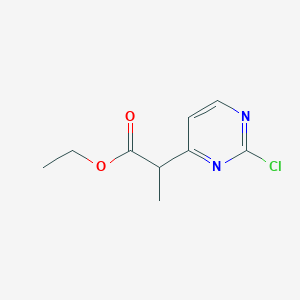
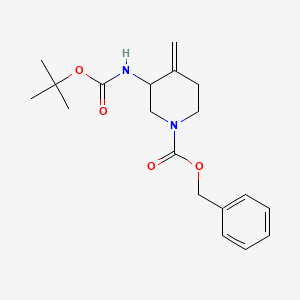
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
